molecular formula C6H10ClN3O B566739 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine CAS No. 1209729-06-5

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine

Cat. No. B566739
M. Wt: 175.616
InChI Key: JWYZWAPIQMDBEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine”, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of 1,2,5-oxadiazole derivatives discusses the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan . Another study discusses the synthesis of end-functional PSt initiated by 5-chloromethyl-2-methoxy-benzaldehyde via ATRP .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, which include the specific structure of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine, have been extensively studied for their therapeutic worth. These compounds are known for their effective binding with different enzymes and receptors in biological systems, leading to a wide array of bioactivities. Research indicates significant therapeutic potency in treating various diseases, making them valuable in medicinal chemistry for the development of anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral agents, among others (Verma et al., 2019).

Synthetic and Pharmacological Progress

Recent advances in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives demonstrate their significant pharmacological activities. These activities are largely attributed to hydrogen bond interactions with biomacromolecules, enhancing their efficacy as pharmaceutical agents. Oxadiazole derivatives show promising antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, making them a focal point of recent scientific research (Wang et al., 2022).

Preparation and Biological Roles

The innovative methods developed for the synthesis of 1,3,4-oxadiazole derivatives highlight their crucial role in medicinal species development for numerous diseases. This has led to a surge in research focusing on the synthesis and biological applications of these compounds over the past 15 years, showcasing their broad medicinal applications (Nayak & Poojary, 2019).

Psychologically Useful Derivatives

Investigations into oxadiazole derivatives for treating various mental health issues have shown promising results. These compounds have potential in treating disorders such as Parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The review of synthetic strategies for preparing oxadiazole derivatives effective in psychological disorders is paving the way for new molecules with superior efficacy and minimum side effects (Saxena et al., 2022).

New Drug Development Significance

The 1,3,4-oxadiazole core compounds are highlighted for their efficacy and reduced toxicity, making them significant for new drug development. Their widespread application in medicinal chemistry, polymer science, and other areas underlines their importance in creating more active and less toxic medicinal agents (Rana et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, “4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide”, indicates that it is combustible and toxic if inhaled . It also causes severe skin burns and eye damage .

properties

IUPAC Name

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O/c1-10(2)4-5-8-6(3-7)11-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYZWAPIQMDBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine

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